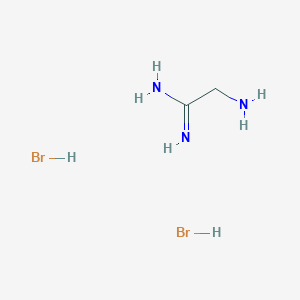
2-Aminoacetamidine dihydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-Aminoacetamidine dihydrobromide is a chemical compound with the molecular formula C2H9Br2N3 and a molecular weight of 234.92 g/mol . It is a pale yellow crystalline solid that is slightly soluble in water and dimethyl sulfoxide (DMSO) . This compound is known for its use in various chemical syntheses and research applications.
準備方法
Synthetic Routes and Reaction Conditions: 2-Aminoacetamidine dihydrobromide can be synthesized through the reaction of glycine amidine dihydrobromide with butanedione in the presence of sodium acetate and sodium hydroxide . The reaction is typically carried out in a methanol-water mixture at low temperatures, followed by extraction and purification steps.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings. The process includes careful control of reaction parameters to ensure high yield and purity.
化学反応の分析
Types of Reactions: 2-Aminoacetamidine dihydrobromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of amino and amidine groups.
Condensation Reactions: It can react with aldehydes and ketones to form imines and other condensation products.
Common Reagents and Conditions:
Sodium acetate and sodium hydroxide: Used in the synthesis of this compound.
Methanol and water: Common solvents for the reactions involving this compound.
Major Products:
2-Amino-5-(4-(2-(N-benzyloxycarbonylamino)ethoxy)phenyl)pyradine: A product formed using this compound in synthesis.
科学的研究の応用
2-Aminoacetamidine dihydrobromide has several applications in scientific research:
作用機序
The mechanism of action of 2-aminoacetamidine dihydrobromide involves its interaction with specific molecular targets, such as the muscarinic M1 receptor . As a partial agonist, it binds to the receptor and modulates its activity, leading to various physiological effects. The exact pathways and molecular interactions are subjects of ongoing research.
類似化合物との比較
- 2-Aminoacetamidine hydrochloride
- 2-Amino-4-methylbenzothiazole
- 2-Amino-6-methylbenzothiazole
Comparison: 2-Aminoacetamidine dihydrobromide is unique due to its specific interaction with the muscarinic M1 receptor, which distinguishes it from other similar compounds . Its chemical structure and reactivity also make it a valuable compound in synthetic chemistry and biological research.
特性
CAS番号 |
69816-37-1 |
|---|---|
分子式 |
C2H8BrN3 |
分子量 |
154.01 g/mol |
IUPAC名 |
2-aminoethanimidamide;hydrobromide |
InChI |
InChI=1S/C2H7N3.BrH/c3-1-2(4)5;/h1,3H2,(H3,4,5);1H |
InChIキー |
CVJBACMWXLPWDJ-UHFFFAOYSA-N |
SMILES |
C(C(=N)N)N.Br.Br |
異性体SMILES |
C(C(=N)[NH3+])[NH3+].[Br-].[Br-] |
正規SMILES |
C(C(=N)N)N.Br |
ピクトグラム |
Irritant |
同義語 |
2-Amino-ethanimidamide Dihydrobromide |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















